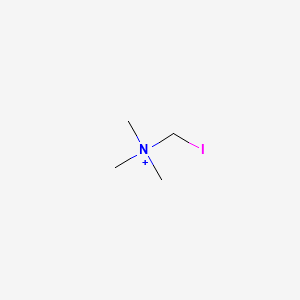

Iodotrimethylammonium

説明

Iodotrimethylammonium, chemically represented as (CH₃)₃NH⁺I⁻, is a quaternary ammonium iodide compound characterized by three methyl groups attached to a central nitrogen atom, with iodide as the counterion. It belongs to the broader class of quaternary ammonium salts (QAS), which are widely utilized in organic synthesis, catalysis, and material science due to their ionic nature and solubility in polar solvents .

特性

CAS番号 |

39895-69-7 |

|---|---|

分子式 |

C4H11IN+ |

分子量 |

200.04 g/mol |

IUPAC名 |

iodomethyl(trimethyl)azanium |

InChI |

InChI=1S/C4H11IN/c1-6(2,3)4-5/h4H2,1-3H3/q+1 |

InChIキー |

IHYUSIMWXXUFAR-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CI |

正規SMILES |

C[N+](C)(C)CI |

関連するCAS |

39741-91-8 (iodide) |

同義語 |

chloride of iodotrimethylammonium iodotrimethylammonium iodotrimethylammonium chloride iodotrimethylammonium iodide |

製品の起源 |

United States |

類似化合物との比較

Phenyltrimethylammonium Iodide

Structure : C₆H₅(CH₃)₃N⁺I⁻

This compound substitutes the hydrogen in iodotrimethylammonium with a phenyl group, introducing aromaticity and steric bulk. The phenyl group enhances lipophilicity, making it more soluble in organic solvents compared to iodotrimethylammonium. Applications include catalysis in Suzuki-Miyaura couplings and material science research .

Tetramethylammonium Iodide

Structure : (CH₃)₄N⁺I⁻

Replacing the NH⁺ in iodotrimethylammonium with a fourth methyl group results in a fully methylated quaternary ammonium salt. This structural change increases hydrophilicity, leading to higher water solubility. Tetramethylammonium iodide is commonly used in electrochemical studies and as a reagent in organic synthesis .

Cetyltrimethylammonium Chloride

It is a surfactant and disinfectant, highlighting how alkyl chain length modulates biological and physicochemical properties .

Functional Analogs

Tetramethylammonium Dichloroiodate (TMADCI)

Structure : (CH₃)₄N⁺[ICl₂]⁻

While structurally distinct, TMADCI shares functional similarity as an iodination reagent. It enables efficient iodination of aromatic compounds under solvent-free, mild conditions (yields >85% in 10–30 minutes) . Iodotrimethylammonium may exhibit comparable reactivity but lacks documented studies.

Isopropamide Iodide

Structure : (C₃H₇)₂CH₃N⁺I⁻

A pharmaceutical analog with anticholinergic properties, demonstrating how quaternary ammonium iodides can be tailored for medicinal applications .

Data Tables

Table 1: Structural and Functional Comparison of Selected Quaternary Ammonium Iodides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Solubility | Primary Applications |

|---|---|---|---|---|---|

| Iodotrimethylammonium | C₃H₉IN | 201.02 | NH⁺ center with three methyl | Polar solvents | Organic synthesis (inferred) |

| Phenyltrimethylammonium iodide | C₉H₁₄IN | 263.12 | Aromatic phenyl substitution | Organic solvents | Catalysis, material science |

| Tetramethylammonium iodide | C₄H₁₂IN | 217.04 | Four methyl groups | Water, polar solvents | Electrochemistry, reagents |

Table 2: Functional Performance in Iodination Reactions

| Reagent | Reaction Conditions | Yield (%) | Time (min) | Reference |

|---|---|---|---|---|

| Tetramethylammonium Dichloroiodate | Solvent-free, 25°C | 85–95 | 10–30 | |

| Iodotrimethylammonium* | Not reported | – | – | – |

*Data gaps indicate need for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。